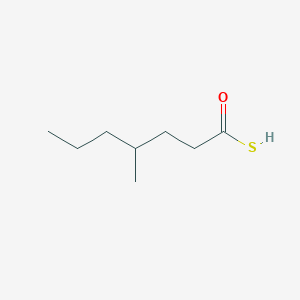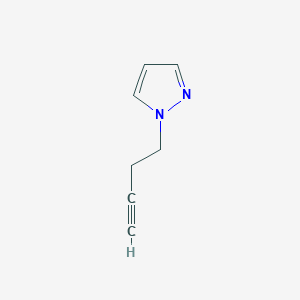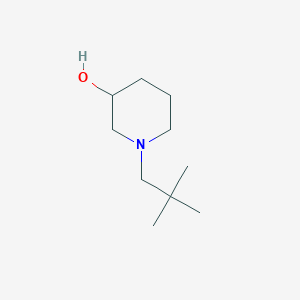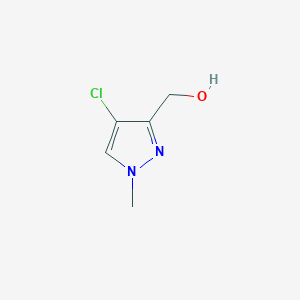![molecular formula C10H14ClN3O2 B1487871 4-[(2-氯嘧啶-4-基)氨基]丁酸乙酯 CAS No. 1340126-30-8](/img/structure/B1487871.png)
4-[(2-氯嘧啶-4-基)氨基]丁酸乙酯
描述
Molecular Structure Analysis
Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]butanoate contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyrimidine .科学研究应用
药理学应用
该化合物包含嘧啶环,它是许多具有药理活性的化合物中的关键成分 . 嘧啶衍生物已被报道具有广泛的生物活性,包括抗代谢物,抗癌,抗菌,抗过敏,酪氨酸激酶,抗菌,钙通道拮抗剂,抗炎,镇痛,降压,抗利什曼原虫,抗结核静止,抗惊厥,利尿和保钾,以及抗攻击活性 .
其他化合物的合成
该化合物可能用作合成其他复杂分子的构建模块。 例如,它被用于合成N-(2-氯嘧啶-4-基)-N,2,3-三甲基-2H-吲唑-6-胺 .
抗病毒药物合成
该化合物可能用于合成抗病毒药物。 例如,利匹韦林是一种用于治疗HIV-1的第二代非核苷类逆转录酶抑制剂(NNRTI),其合成中涉及使用类似的化合物 .
材料科学
嘧啶及其衍生物存在于医药,农药或材料中 . 因此,该化合物可能用于开发新材料。
作用机制
Target of Action
Similar compounds have been known to interact with enzymes such as nitric oxide synthase .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . Exceeding this range can cause adverse reactions, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-9(15)4-3-6-12-8-5-7-13-10(11)14-8/h5,7H,2-4,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZMCVRMGDKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)


![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)
![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)

![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)





![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)
